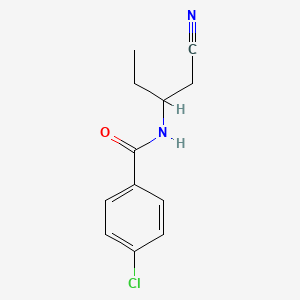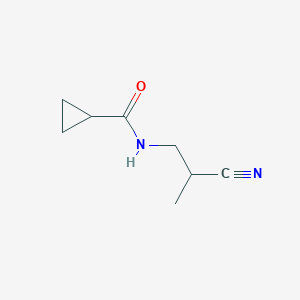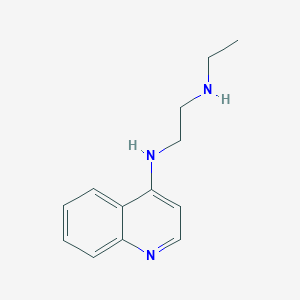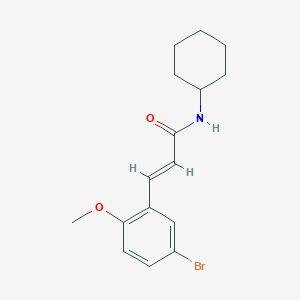
2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide, also known as 2-AAPA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of purine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its potential as an anticancer agent. Studies have shown that 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide inhibits the activity of enzymes involved in DNA synthesis and cell division, leading to the inhibition of cancer cell growth. Additionally, 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research is the potential use of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide as an anti-inflammatory agent. Studies have shown that 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide inhibits the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Wirkmechanismus
The mechanism of action of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide involves the inhibition of various enzymes involved in DNA synthesis and cell division. Specifically, 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide inhibits the activity of dihydrofolate reductase, which is involved in the synthesis of nucleotides required for DNA synthesis. Additionally, 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide inhibits the activity of thymidylate synthase, which is involved in the synthesis of thymidine, a building block of DNA.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory effects, 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide inhibits the activity of various enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide is its high purity and high yield synthesis method, which allows for reproducible results in lab experiments. Additionally, 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide has been extensively studied for its potential therapeutic applications, making it an attractive compound for further research.
However, one of the limitations of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide is complex and involves the inhibition of multiple enzymes, which may make it difficult to study in certain experimental systems.
Zukünftige Richtungen
There are several future directions for research on 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide. One area of research is the development of more efficient synthesis methods for 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide, which may allow for larger scale production of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide and its potential therapeutic applications. Finally, the development of novel derivatives of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide, or 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide involves the reaction of 6-amino-9H-purine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anticancer and anti-inflammatory effects. While there are some limitations to the use of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide in lab experiments, its potential as a therapeutic agent makes it an attractive compound for further research.
Synthesemethoden
The synthesis of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide involves the reaction of 6-amino-9H-purine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide. This method has been optimized to yield high purity and high yield of 2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide.
Eigenschaften
IUPAC Name |
2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN6O/c14-8-1-3-9(4-2-8)19-10(21)5-20-7-18-11-12(15)16-6-17-13(11)20/h1-4,6-7H,5H2,(H,19,21)(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOQHWPFWZPHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(N=CN=C32)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-aminopurin-9-yl)-N-(4-bromophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)

![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)




![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)
![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)

